2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride
Overview
Description
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound widely used in chemical synthesis, analytical chemistry, and biological research. Its molecular formula is C10H13ClO4S, and it is known for its high reactivity towards nucleophilic reagents due to the electrophilic nature of the sulfonic chloride group.
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride involves the reaction of 2-(3,4-dimethoxyphenyl)ethanol with sulfuryl chloride in the presence of a catalyst such as iron (III) chloride or aluminum chloride. This reaction yields this compound and hydrogen chloride as by-products. The compound can be purified by recrystallization from a suitable organic solvent.
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfonyl chloride group can be involved in redox processes under certain conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, facilitated by the electron-donating methoxy groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Pharmaceutical Synthesis: It is used as a building block in the synthesis of various pharmaceuticals.
Analytical Chemistry: It serves as a derivatizing agent in mass spectrometry to enhance detection limits and selectivity.
Material Science: The compound is used in the synthesis of polymers with improved properties, such as enhanced biodegradability and water solubility.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonating agent. The sulfonic chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form stable sulfonate and sulfonamide derivatives. This reactivity is crucial for its role in chemical synthesis and derivatization processes.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in similar applications but with different reactivity profiles.
Benzenesulfonyl Chloride: Another sulfonyl chloride with a different aromatic structure, used in various organic synthesis reactions.
Tosyl Chloride (p-Toluenesulfonyl Chloride):
The unique aspect of this compound lies in its specific structure, which combines the reactivity of the sulfonyl chloride group with the electron-donating effects of the methoxy groups on the aromatic ring, enhancing its utility in various chemical reactions.
Biological Activity
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in treating various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
- Chemical Formula : C11H15ClO3S
- CAS Number : 1017226-42-4
- Molecular Weight : 270.75 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzyl alcohol with thionyl chloride or oxalyl chloride under controlled conditions. This process yields the sulfonyl chloride derivative, which can then be purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study by Dayalan et al. (2008) synthesized related naphthalene sulfonyl compounds and evaluated their antimicrobial effects against various bacterial strains. The results demonstrated promising activity, suggesting that the dimethoxyphenyl group enhances the antimicrobial efficacy of sulfonamide derivatives .
Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
S. aureus | 18 | |
P. aeruginosa | 12 |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been explored extensively. A recent study highlighted that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, derivatives were shown to affect MCF-7 breast cancer cells significantly, leading to increased G0/G1 phase populations and decreased S-phase populations .
The proposed mechanism involves the inhibition of critical signaling pathways such as STAT3 and CDK9, which are often dysregulated in cancer cells. Molecular docking studies suggest that the sulfonamide moiety plays a crucial role in binding to these targets, enhancing the anticancer activity of the compounds .
Case Study 1: Anticancer Properties
In a study focusing on various derivatives, compound 2g was identified as the most potent inhibitor against MCF-7 cells with an IC50 value of 5.87 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
Another investigation into related compounds found that those with a dimethoxyphenyl group exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups was correlated with increased lipophilicity, facilitating better membrane penetration and thus higher antimicrobial efficacy .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-14-9-4-3-8(7-10(9)15-2)5-6-16(11,12)13/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZMFLPQZIVSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCS(=O)(=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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